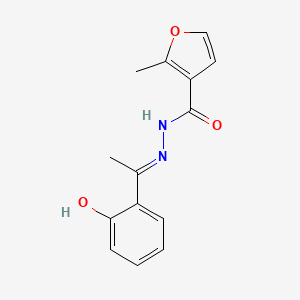![molecular formula C32H29N5O3S B11983715 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a triazolyl sulfanyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
準備方法
The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Formation of the triazole ring: The hydrazide is then reacted with a suitable aryl isothiocyanate to form the triazole ring.
Introduction of the benzyloxy and methoxyphenyl groups: The triazole intermediate is further reacted with benzyl bromide and methoxyphenyl bromide under basic conditions to introduce the benzyloxy and methoxyphenyl groups.
Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.
化学反応の分析
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The benzyloxy and methoxyphenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
科学的研究の応用
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.
Interacting with cellular receptors: The compound may interact with specific receptors on the surface of cells, leading to changes in cellular signaling pathways.
Inducing oxidative stress: It can generate reactive oxygen species (ROS) within cells, leading to oxidative stress and cell death.
類似化合物との比較
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but differs in the position of the benzyloxy and methoxyphenyl groups.
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar core structure but includes a chlorophenyl group instead of a methylphenyl group.
The uniqueness of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C32H29N5O3S |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H29N5O3S/c1-23-13-16-26(17-14-23)31-35-36-32(37(31)27-11-7-4-8-12-27)41-22-30(38)34-33-20-25-15-18-28(39-2)29(19-25)40-21-24-9-5-3-6-10-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+ |
InChIキー |
YKTMPNPPUWZTDX-FMFFXOCNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)OCC5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11983643.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11983650.png)

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983666.png)
![1-[4-(1-Hydroxyethyl)phenyl]ethanol](/img/structure/B11983669.png)






![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)
![5-[(4-Chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11983743.png)

